2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-10-9-13(12-16(17)22-11-5-4-8-18(22)23)21-19(24)14-6-2-3-7-15(14)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQSXGVPUMQVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable piperidine derivative and an appropriate electrophile.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group on the aromatic ring.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves the formation of the benzamide by reacting the intermediate with a suitable amine or amide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidinyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticoagulant Activity
The primary application of 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is in anticoagulation therapy. Research indicates that this compound acts as a direct inhibitor of activated factor X (FXa), an essential enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, thus preventing blood clot formation.
Case Study:
In animal models, administration of this compound resulted in a significant decrease in thrombus formation compared to control groups, demonstrating its potential as an antithrombotic agent.
Antitumor Activity
This compound has also shown promising results in cancer research. Studies have indicated its efficacy against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity of the compound was evaluated using the MTT assay, revealing effective antiproliferative action.
Case Study:
In a study involving hepatocellular carcinoma, treatment with this compound led to a significant reduction in tumor size and improved survival rates in treated subjects compared to controls. The mechanism of action was linked to the induction of apoptosis in cancer cells.
Antiviral Activity
Recent investigations have highlighted the antiviral properties of this compound against several viruses, including herpes simplex virus types 1 and 2, influenza A and B viruses, and human immunodeficiency virus type 1 (HIV-1). This broad-spectrum activity suggests its potential role in treating viral infections.
Case Study:
In vitro studies demonstrated that treatment with the compound significantly inhibited viral replication in infected cell lines, indicating its potential as an antiviral therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzamide derivatives include substituents on the benzoyl ring, the aniline moiety, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position and Activity : The position of chloro and methoxy groups significantly influences biological activity. For example, triflumuron’s 4-trifluoromethoxy group enhances pesticidal activity by improving binding to insect chitin synthase , whereas the 2-oxopiperidinyl group in the target compound may target kinase domains .
- Fluorinated vs. Non-Fluorinated Analogues: Fluorinated derivatives (e.g., 2-Chloro-N-(4-methoxy-3-(trifluoromethyl)phenyl)acetamide) exhibit enhanced metabolic stability and lipophilicity, making them suitable for agrochemical applications . In contrast, non-fluorinated compounds like 4-Chloro-N-(2-methoxyphenyl)benzamide serve as structural models for crystallographic studies .
- Therapeutic vs. Agrochemical Applications : Pyridinyl and sulfonyl substituents (e.g., in WHO-listed antineoplastic agents) correlate with anticancer activity, likely due to enhanced interactions with cellular receptors .
Key Observations :
- Synthetic Complexity : Compounds with picolinimidamide groups (e.g., 3g) require multi-step synthesis, including imidamide functionalization, which may limit scalability .
- Stability : Triflumuron’s high melting point correlates with its stability in environmental conditions, critical for pesticidal formulations .
Q & A
Basic Research Questions
Q. What synthetic routes are employed for 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer :
- Step 1 : Nitro group reduction using tin(II) chloride in ethanol at 55°C to generate intermediates (e.g., methyl 4-amino-2-chlorobenzoate) .
- Step 2 : Amide coupling via activated esters (e.g., benzoyl chloride derivatives) under inert atmosphere with triethylamine as a base .
- Optimization : Monitor reaction progress via TLC; use excess reagents (1.2–1.5 equivalents) and prolonged reaction times (12–24 hrs) for sterically hindered amines .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy, piperidinone rings) and assess stereochemistry .
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect trace impurities .
- HPLC-PDA : Determine purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers determine solubility and stability in physiological buffers?
- Methodological Answer :
- Shake-Flask Method : Saturate compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24 hrs; quantify via UV-Vis .
- Stability : Incubate in liver microsomes (human/rat) to assess metabolic degradation; use LC-MS for metabolite identification .
| Solubility Data | PBS (pH 7.4) | SGF (pH 1.2) | DMSO |
|---|---|---|---|
| Solubility (μg/mL) | 12.5 ± 1.2 | 45.3 ± 3.1 | >100 mM |
Advanced Research Questions
Q. What metabolic enzymes drive biotransformation, and how do interspecies differences impact preclinical data?
- Methodological Answer :
- Key Enzymes : CYP2C9 (major) and CYP3A4/5 (minor) mediate oxidation; use recombinant CYP isoforms + NADPH for in vitro assays .
- Interspecies Variation : Rat models overexpress CYP2C11 vs. human CYP2C9; adjust dosing in pharmacokinetic (PK) studies .
| Metabolite Profile | Human Liver Microsomes | Rat Liver Microsomes |
|---|---|---|
| Oxidative Metabolites | 4 major | 6 major |
Q. How can researchers resolve contradictions in solubility data across studies?
- Methodological Answer :
- Factor 1 : pH-dependent solubility (e.g., protonation of piperidinone at acidic pH) .
- Factor 2 : Saturable plasma protein binding (e.g., >95% binding to albumin alters free fraction) .
- Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to integrate pH, binding, and permeability data .
Q. What in silico strategies predict target interactions and off-target effects?
- Methodological Answer :
- Molecular Docking : Screen against Hedgehog pathway targets (e.g., Smoothened receptor) using Glide/SP or AutoDock .
- MD Simulations : Assess binding stability (50–100 ns trajectories) with AMBER/CHARMM force fields .
- Off-Target Profiling : Use SwissTargetPrediction or SEA to identify kinase/GPCR interactions .
Q. How can regioselectivity challenges in electrophilic substitutions be addressed?
- Methodological Answer :
- Directing Groups : Install methoxy/piperidinone moieties to guide chlorination at C2/C4 positions .
- DFT Calculations : Predict reactive sites via Fukui indices; optimize solvent polarity (e.g., DMF vs. THF) .
- Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
